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Compound Name:
methylbenzoic acid

Cat. No.: B12072926

Get Quote

Executive Summary

4-(2-Ethoxyethoxy)-2-methylbenzoic acid (CAS: 1510788-37-0; Formula: C12H160a4) is a
highly functionalized aryl ether utilized as a critical building block in advanced pharmaceutical

synthesis. In drug development, regulatory bodies require unambiguous structural
characterization of Active Pharmaceutical Ingredients (APIs) and their intermediates, as
outlined in 1[1].

This whitepaper details a self-validating analytical matrix designed to unequivocally prove the
regiochemistry and atomic connectivity of this compound. By layering High-Resolution Mass
Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy,
and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a robust data package
suitable for Drug Master File (DMF) inclusion.

Strategic Workflow for Structure Elucidation
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To achieve absolute structural certainty, we employ an orthogonal analytical strategy. No single
technique is treated in isolation; instead, each method acts as a causality-driven filter. MS
establishes the elemental boundary, NMR maps the internal architecture, and IR validates the

terminal functional groups.
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Figure 1: Multi-modal analytical workflow for rigorous structure elucidation.

High-Resolution Mass Spectrometry (HRMS) &
Isotopic Profiling

Causality & Logic: Electrospray lonization (ESI) is selected as a soft ionization technique to
preserve the intact molecular ion, a standard protocol for2[2]. A Quadrupole Time-of-Flight
(QToF) analyzer is utilized because its high mass accuracy (< 5 ppm) mathematically restricts
the number of possible elemental compositions, definitively proving the C12H1604 formula.

Step-by-Step Methodology:

o Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol:Water
(50:50 v/v) containing 0.1% formic acid to facilitate protonation.

 Instrument Calibration: Calibrate the ESI-QToF mass spectrometer using a standard tuning

mix to ensure mass accuracy < 2 ppm.
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o Data Acquisition: Infuse the sample directly at a flow rate of 10 pL/min. Acquire data in both
positive (ESI+) and negative (ESI-) ion modes over a mass range of m/z 50-1000.

o Data Processing: Extract the exact mass of the [M+H]* and [M-H]~ ions and calculate the
mass error against the theoretical monoisotopic mass.

Quantitative Data Summary:

lonization Theoretical Experimental Mass Error
Adduct

Mode miz m/z (ppm)

Positive (ESI+) [M+H]*+ 225.1121 225.1124 +1.3

Negative (ESI-) [M-H]~ 223.0976 223.0972 -1.8

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Logic: While HRMS confirms the atomic inventory, NMR dictates the structural
topology. 1D NMR provides the count of proton and carbon environments, but 2D NMR (COSY,
HSQC, HMBC) creates a self-validating web of through-bond connections, an approach
foundational to 3[3]. NOESY provides through-space correlations to definitively lock the 2-
methyl and 4-alkoxy groups into their correct positions on the benzene ring.

Step-by-Step Methodology:

o Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d (CDCls)
containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm precision NMR tube.

e 1D Acquisition: Acquire *H NMR (400 MHz, 16 scans, relaxation delay 1s) and *C{*H} NMR
(100 MHz, 1024 scans) spectra.

e 2D Acquisition: Run gradient-selected COSY, multiplicity-edited HSQC, HMBC (optimized for
long-range J-coupling of 8 Hz), and NOESY (mixing time 300 ms) experiments.

» Data Processing: Apply zero-filling, Fourier transformation, and phase correction. Calibrate
the chemical shift scale to the residual CHCIs peak (*H: 7.26 ppm; 3C: 77.16 ppm).

Comprehensive NMR Assignments:
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'H Shift (ppm),

Key HMBC

. . Lo . Key NOESY
Position 13C Shift (ppm)  Multiplicity, J Correlations .
Correlations
(Hz) (*H - =C)
1 (Ar-C) 120.5 - - -
2 (Ar-C) 145.2 - - -
3 (Ar-CH) 117.8 6.75,d,J=25 C1,C2,C4,C5 Ar-CHs, H1'
4 (Ar-C) 162.4 - - -
6.78, dd, J = 8.8,
5 (Ar-CH) 111.5 ot C1,C3,C4 H6, H1'
6 (Ar-CH) 134.2 8.02,d,J=8.38 C=0,C2,C4 H5
C=0 (Acid) 173.5 11.0, br s (OH) - -
Ar-CHs 22.8 2.62, s (3H) C1,C2,C3 H3
4.15,t,J=4.8
1' (O-CH2) 67.6 C4,C2 H3, H5
(2H)
3.82,1,J=4.38
2' (CH2-0) 69.1 c1, c3 -
(2H)
3.60,0,J=7.0
3' (O-CH2) 66.8 cz2', c4 -
(2H)
1.24,t,J=7.0
4' (CHs) 15.3 c3' -
(3H)

Interpretation Logic: The *H NMR spectrum reveals a classic 1,2,4-trisubstituted aromatic

pattern. The doublet at 8.02 ppm (H6) is heavily deshielded by the adjacent carboxylic acid.

The HMBC experiment is the linchpin of this elucidation, as it detects 4 separated by two or

three bonds[4]. The methyl protons at 2.62 ppm show strong 3-bond correlations to C1 and C3,

unequivocally placing the methyl group at position 2. Similarly, the ether methylene protons

(H1") correlate to C4 (162.4 ppm), confirming the attachment point of the ethoxyethoxy chain,

following established5[5].
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Figure 2: Key 2D NMR correlations establishing the regiochemistry of the substituents.

Vibrational Spectroscopy (FT-IR)

Causality & Logic: While NMR provides the carbon framework, FT-IR offers orthogonal
validation of highly polar functional groups that may exhibit broadened or exchanged signals in
NMR (such as the carboxylic acid -OH).

Step-by-Step Methodology:

e Background Collection: Collect a background spectrum on a clean Attenuated Total
Reflectance (ATR) diamond crystal (32 scans, 4 cm~1 resolution).

o Sample Analysis: Place ~2 mg of the solid compound directly onto the crystal. Apply uniform
pressure using the anvil to ensure optimal crystal contact.

e Acquisition: Scan from 4000 to 400 cm~1.

o Peak Picking: Identify the broad O-H stretch (3300—-2500 cm~1), the conjugated C=0 stretch
(~1680 cm~1), and the asymmetric C-O-C ether stretches (~1250 cm~* and 1120 cm™1).

Conclusion & Quality Control Implications

The structure of 4-(2-Ethoxyethoxy)-2-methylbenzoic acid is unambiguously confirmed
through a self-validating matrix of HRMS, 1D/2D NMR, and FT-IR data. There are no
contradictions between the spatial data (NOESY) and the through-bond connectivity (HMBC).
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For pharmaceutical development professionals, integrating this comprehensive data package
into regulatory submissions ensures compliance with stringent standards for intermediate
characterization, mitigating risks of clinical holds due to structural ambiguity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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